molecular formula C11H7NO5 B12864697 6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid

Cat. No.: B12864697
M. Wt: 233.18 g/mol
InChI Key: LMXGOWOHQVEZBN-DUXPYHPUSA-N
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Description

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with trimethoxymethane under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cell survival and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazole-6-carboxylic acid
  • 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole

Uniqueness

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid stands out due to its unique structure and the specific biological activities it exhibits. Unlike other similar compounds, it has shown significant potential in modulating key signaling pathways, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

6-[(E)-2-carboxyethenyl]-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C11H7NO5/c13-9(14)4-2-6-1-3-7-8(5-6)17-10(12-7)11(15)16/h1-5H,(H,13,14)(H,15,16)/b4-2+

InChI Key

LMXGOWOHQVEZBN-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)C(=O)O

Origin of Product

United States

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